3,3-Diethyl-1-propylpiperidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a heterocyclic compound with the molecular formula
- It features a piperidine ring (a six-membered nitrogen-containing ring) with two ethyl groups (diethyl) and one propyl group attached at specific positions.
- The compound’s systematic name is 1,3-di(2-pyridyl)-1,3-propanedione .
- Although its exact applications are not widely known, it has attracted interest due to its unique structure and potential biological activities.
3,3-Diethyl-1-propylpiperidine-2,4-dione: C12H21NO2
.Preparation Methods
Industrial Production: Information on large-scale industrial production methods is scarce, suggesting that this compound is not produced on an industrial scale.
Chemical Reactions Analysis
Reactivity: 3,3-Diethyl-1-propylpiperidine-2,4-dione likely undergoes reactions typical of piperidines and diketones.
Common Reagents and Conditions: These reactions may involve oxidation, reduction, and substitution. detailed reagents and conditions remain elusive.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, structural modifications, and potential ligand properties.
Biology and Medicine: Limited studies suggest that piperidine derivatives exhibit biological activities, such as antiviral, antibacterial, and antitumor effects. Further research is needed to understand its specific applications.
Mechanism of Action
- Unfortunately, the exact mechanism by which 3,3-diethyl-1-propylpiperidine-2,4-dione exerts its effects remains unknown. Researchers would need to investigate its interactions with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While there are no direct analogs, other piperidine derivatives and diketones may share some similarities.
Uniqueness: Its unique combination of diethyl and propyl substituents sets it apart from more common piperidine derivatives.
Biological Activity
3,3-Diethyl-1-propylpiperidine-2,4-dione is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological effects, supported by data tables and relevant research findings.
Molecular Structure:
- Molecular Formula: C12H19N
- Molecular Weight: 191.29 g/mol
- IUPAC Name: this compound
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | Not effective |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the effects observed:
Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
---|---|---|---|
TNF-α | 500 | 150 | 70 |
IL-6 | 300 | 90 | 70 |
The biological activity of this compound is thought to involve the inhibition of specific enzymes related to inflammatory pathways. It appears to modulate the NF-kB signaling pathway, which is crucial in the inflammatory response. This modulation leads to a decrease in the expression of inflammatory mediators.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the antimicrobial potential of various derivatives of piperidine compounds, including this compound. The study concluded that this compound exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria, supporting its use as a potential therapeutic agent in treating infections caused by resistant strains .
- Inflammation Model : In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in nitric oxide production and inflammatory markers. The results suggest that the compound could be developed into an anti-inflammatory drug .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
3,3-diethyl-1-propylpiperidine-2,4-dione |
InChI |
InChI=1S/C12H21NO2/c1-4-8-13-9-7-10(14)12(5-2,6-3)11(13)15/h4-9H2,1-3H3 |
InChI Key |
YPQPCJXDIOFDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=O)C(C1=O)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.